

FAQ: What are the major dolutegravir resistance mutations?

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Compound Focus: Dolutegravir

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The table below lists key integrase strand transfer inhibitor (INSTI) resistance mutations associated with virologic failure (VF) on **dolutegravir**-based regimens and their reported impact on drug susceptibility and viral fitness [1] [2].

| Mutation | Impact on DTG Susceptibility (Fold-Change) | Impact on Viral Replicative Fitness | Notes and Common Pairings |
|------------------|---|-------------------------------------|---|
| R263K | ~2-fold reduction [1] | Reduced [2] | Most common in INSTI-naive individuals with VF; often selected in vitro [1] [2]. |
| G118R | >5-fold to >10-fold reduction [1] [3] | Severely impaired [2] | Confers high-level resistance; often emerges with other mutations like E138K [1] [3]. |
| N155H | Not specified in results | Not specified in results | A major first-generation INSTI mutation also observed in DTG failure [1]. |
| Q148H/R/K | Highest levels of reduction when paired with others [1] | Not specified in results | Often occurs in combination with G140 and/or E138 mutations [1]. |

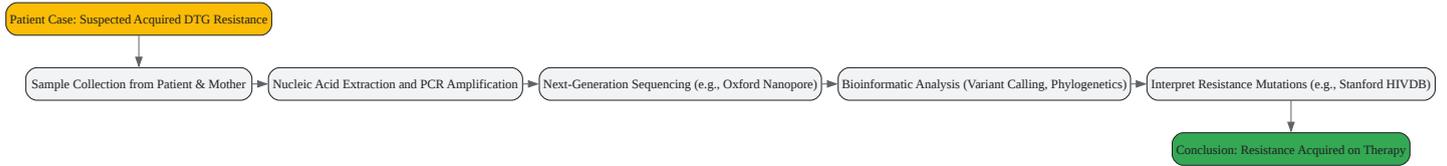
| Mutation | Impact on DTG Susceptibility (Fold-Change) | Impact on Viral Replicative Fitness | Notes and Common Pairings |
|----------|---|--------------------------------------|---|
| E138K | Further reduces efficacy when combined with other mutations [3] | Reduced when combined with R263K [2] | An accessory mutation that often appears with primary mutations like G118R [3]. |

FAQ: What is the prevalence and context of DTG resistance?

- **Overall Population Prevalence:** In clinical trials, the emergence of **dolutegravir** resistance was very rare ($\leq 0.1\%$) in ART-naive adults and children or those who were virologically suppressed when switching to DTG. The prevalence rises to about 1.5% in individuals with prior virologic failure on other regimens [4] [5].
- **Real-World Observations:** Cross-sectional studies in real-world settings report a wider range (3.9% to 22.0%) of DTG resistance among non-suppressed individuals where genotypic resistance testing was successful. This highlights that resistance, while overall infrequent, can be more common in specific subgroups with virologic failure [4].
- **Transmitted Resistance:** A study of 150 treatment-naive individuals in Brazil found no evidence of transmitted **dolutegravir** resistance, supporting its reliability as a first-line option [6].

Experimental Guide: How to investigate acquired DTG resistance in a patient

The following workflow, based on a published case report, outlines a protocol for confirming whether observed resistance was transmitted or developed during treatment [3].



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Detailed Methodology:

- **Sample Collection:** Collect paired blood samples (e.g., in EDTA tubes) from the index patient (the infant or person with suspected resistance) and the suspected transmission source (e.g., the mother). For the index patient, collect a sample during virologic failure. If available, also analyze a stored baseline sample from the patient, such as a **Dried Blood Spot (DBS)** taken at initial diagnosis, which is crucial for establishing a baseline genotype [3].
- **Target Amplification:** Perform PCR to amplify key regions of the HIV-1 genome. The primary target is the **pol gene**, which should cover the **integrase (int)** region. Amplifying reverse transcriptase (rt) and protease (pro) can provide additional context on NRTI/NNRTI/PI resistance. For samples with low viral load (e.g., < 1,000 copies/mL), use limiting dilution PCR or nested PCR to amplify shorter gene fragments [3].
- **Library Prep & Sequencing:** Prepare sequencing libraries from the amplicons. The cited protocol used the **Oxford Nanopore Technologies Native Barcoding Kit** and sequenced on R10 Flongle flow cells. This highlights the applicability of long-read, real-time sequencing platforms for this purpose [3].
- **Bioinformatic Analysis:**
 - **Alignment & Correction:** Use a pipeline like **Nano-RECall** for sequence alignment and error correction of raw nanopore reads [3].
 - **Phylogenetic Analysis:** Perform a phylogenetic analysis (e.g., Neighbour-Joining tree) to assess the relatedness of sequences from the patient and the mother. High sequence identity (>98%) confirms a transmission link. The absence of resistance mutations in the mother's sequence and the patient's baseline DBS, but their presence in the failure sample, provides strong evidence for acquired resistance [3].
- **Resistance Interpretation:** Use the **Stanford HIV Drug Resistance Database** to interpret the identified mutations and their impact on susceptibility to DTG and other antiretrovirals [3].

Management Guide: How is virologic failure on first-line DTG managed?

National guidelines for managing virologic failure on first-line TLD (Tenofovir/Lamivudine/**Dolutegravir**) vary significantly, primarily due to the availability of genotypic resistance testing (GRT) [4].

| Management Approach | Number of Countries (n=46) | Key Rationale / Context |
|--|----------------------------|--|
| Empiric switch to a PI-based regimen without GRT | 28 (61%) | Most common approach in resource-limited settings where GRT is not readily available [4]. |
| GRT to guide ART selection | 14 (30%) | Preferred approach when feasible; allows for regimen optimization based on identified mutations [4]. |
| Continuation of TLD without GRT | 3 (7%) | May be considered with intensified adherence support if resistance is deemed unlikely [4]. |
| Empiric switch with concurrent GRT | 1 (2%) | A hybrid approach; allows for immediate action while gathering data for potential future adjustment [4]. |

Risk Factors & Key Considerations for Your Research

When designing studies or troubleshooting resistance, consider these established risk factors for the emergence of DTG resistance [5]:

- **Incomplete Adherence:** Variable adherence creates drug exposure during active viral replication, favoring the selection of resistance mutations [5].
- **High Baseline Viral Load & Severe Immunosuppression:** These conditions increase viral replication rates and the chance of mutations arising [3].
- **Sub-therapeutic Drug Levels:** Can result from poor adherence, drug-drug interactions, or malabsorption (e.g., due to opportunistic infections) [3].
- **Prior Virologic Failure** on other ART regimens, especially with underlying NRTI resistance [5].

- **Functional Monotherapy:** When DTG is effectively the only active drug in the regimen (e.g., due to resistance to the companion NRTIs), the risk of DTG resistance increases significantly [1] [5].

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